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Compound of Interest

6-Bromo-benzooxazole-2-
Compound Name:
carbaldehyde

Cat. No.: B1503995

An In-depth Technical Guide: 6-Bromo-benzooxazole-2-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 6-bromo-
benzooxazole-2-carbaldehyde, structured to deliver field-proven insights for its synthesis,
characterization, and application in medicinal chemistry and materials science. It moves
beyond a simple data sheet to explain the causality behind experimental choices and protocols.

Executive Summary

6-Bromo-benzooxazole-2-carbaldehyde is a pivotal heterocyclic building block, merging the
pharmacologically significant benzoxazole core with two versatile functional handles: a bromine
atom and a reactive carbaldehyde group. The benzoxazole moiety is recognized as a
"privileged structure” in medicinal chemistry, appearing in numerous compounds with a wide
spectrum of biological activities.[1][2][3] The presence of a bromine atom can enhance
biological efficacy and modulate pharmacokinetic properties, while the aldehyde at the 2-
position serves as a key gateway for synthetic elaboration. This guide details the molecule's
fundamental properties, provides a robust protocol for its synthesis and characterization,
explores its chemical reactivity, and discusses its applications as a strategic intermediate in
drug discovery and materials science.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1503995?utm_src=pdf-interest
https://www.benchchem.com/product/b1503995?utm_src=pdf-body
https://www.benchchem.com/product/b1503995?utm_src=pdf-body
https://www.benchchem.com/product/b1503995?utm_src=pdf-body
https://www.benchchem.com/product/b1503995?utm_src=pdf-body
https://www.researchgate.net/publication/320744236_Benzisoxazole_A_privileged_scaffold_for_medicinal_chemistry
https://pubmed.ncbi.nlm.nih.gov/34289258/
https://pubmed.ncbi.nlm.nih.gov/39432195/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1503995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties and Strategic
Importance

The strategic value of 6-bromo-benzooxazole-2-carbaldehyde lies in its unique combination
of structural features. The planar, aromatic benzoxazole system readily engages in 1t-stacking
interactions with biological targets, a common feature in enzyme inhibitors and DNA-interacting
agents.[2]

Core Compound Data

A summary of the essential physicochemical and identifying data for 6-bromo-benzooxazole-
2-carbaldehyde is presented below.

Property Value Source | Method
6-Bromo-1,3-benzoxazole-2-

IUPAC Name IUPAC Nomenclature
carbaldehyde

CAS Number 20780-72-7 [4]

Molecular Formula CsH4BrNO [4]

Molecular Weight 226.03 g/mol Calculated
Expected to be a pale yellow General observation for similar

Appearance _
to brown solid compounds

Spectroscopic Validation

Empirical validation of the compound's structure is paramount. The following spectroscopic
characteristics are expected and serve as a benchmark for successful synthesis.

e 1H NMR: The proton spectrum should reveal distinct signals in the aromatic region (typically
7.0-8.0 ppm), with splitting patterns dictated by the bromine substitution. A key diagnostic
signal is the aldehyde proton (-CHO), which is expected to appear as a singlet significantly
downfield (9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.

e 13C NMR: The carbon spectrum will show signals for the eight distinct carbon atoms. The
aldehyde carbon is highly characteristic, appearing around 180-190 ppm. The carbon atom
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attached to the bromine (C-6) will also have a distinctive chemical shift.

« Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1680-1710 cm~tis
indicative of the C=0 stretch of the aromatic aldehyde. Other key signals include C=N
stretching of the oxazole ring (approx. 1600-1650 cm~1) and C-O-C stretching.

o Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern
for the molecular ion [M]* and [M+2]* peaks with nearly equal intensity, which is the
definitive signature of a monobrominated compound.

Synthesis and Purification Workflow

The synthesis of benzoxazole-2-carbaldehydes can be challenging to achieve in a single step.
A robust and reliable method involves a two-step sequence starting from a readily available
precursor, 4-bromo-2-aminophenol. This approach offers high yields and straightforward
purification.

Synthetic Strategy Overview

The chosen strategy involves the initial formation of a stable 2-methylbenzoxazole
intermediate, followed by selective oxidation of the methyl group. This avoids issues with the
instability of potential C2-synthons that could be used in a direct condensation.
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Starting Materials

4-Bromo-2-aminophenol Acetic Anhydride

Step 1: Cyclocondensation Step 1: Cyclocondensation

[ntermediate Oxidation Reagent

6-Bromo-2-methylbenzoxazole Selenium Dioxide (SeOz2)

Step 2: Selective Oxidation Step 2: Selective Oxidation

Final Product

6-Bromo-benzooxazole-2-carbaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 6-bromo-benzooxazole-2-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methylbenzoxazole
This reaction is a classic cyclocondensation to form the benzoxazole core.[5]

e Reaction Setup: To a round-bottom flask, add 4-bromo-2-aminophenol (1.0 eq) and
polyphosphoric acid (PPA) (10-15 wt eq).

» Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the mixture while stirring.
Causality: PPA acts as both the solvent and a powerful dehydrating agent, driving the
cyclization to completion.
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e Heating: Heat the reaction mixture to 130-140 °C and maintain for 2-3 hours, monitoring by
Thin Layer Chromatography (TLC).

e Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The
product will precipitate.

o Neutralization & Extraction: Neutralize the aqueous slurry with a saturated sodium
bicarbonate solution until pH ~7-8. Filter the resulting solid or extract with ethyl acetate.

 Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
or flash chromatography.

Step 2: Oxidation to 6-Bromo-benzooxazole-2-carbaldehyde
This step utilizes a selective oxidant to convert the benzylic methyl group to an aldehyde.[6]

¢ Reaction Setup: In a flask equipped with a reflux condenser, dissolve 6-bromo-2-
methylbenzoxazole (1.0 eq) in a suitable solvent such as dioxane or toluene.

o Oxidant Addition: Add selenium dioxide (Se0O32) (1.1-1.2 eq) to the solution. Causality: SeO2
is a specific reagent for the oxidation of activated methyl groups to aldehydes, minimizing
over-oxidation to the carboxylic acid that can occur with stronger agents like KMnQOa.

» Heating: Reflux the mixture for 4-12 hours. Monitor the reaction progress by TLC until the
starting material is consumed.

o Work-up: Cool the reaction to room temperature. The black selenium byproduct can be
removed by filtration through a pad of celite.

 Purification: Concentrate the filtrate and purify the crude residue using silica gel column
chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-bromo-
benzooxazole-2-carbaldehyde.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality at the C2 position is a highly versatile chemical handle, making this
compound an excellent starting point for building molecular diversity for screening libraries.[6]
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Oxidation

-Bromo-benzooxazol
(e.9., Ag20, KMnOa) 6-Bromo-benzooxazole

-2-carboxylic acid

Reductive Amination

(R2NH, NaBH(OAC)s3)
6-Bromo-benzooxazole

-2-carbaldehyde Wittig Reaction
(PhsP=CHR)

C2-Substituted Amine

— | C2-Vinyl Benzoxazole

Reduction
(e.g., NaBHa)

(6-Bromo-benzooxazol-2-yl)methanol

Click to download full resolution via product page
Caption: Key derivatization pathways from the C2-carbaldehyde group.

» Oxidation: The aldehyde can be easily oxidized to the corresponding 6-bromo-benzooxazole-
2-carboxylic acid using mild agents like silver oxide (Agz0) or stronger ones like potassium
permanganate.[6][7] This carboxylic acid is a valuable intermediate for forming amides and
esters.

e Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The
aldehyde can react with primary or secondary amines to form an imine, which is then
reduced in situ (e.g., with sodium triacetoxyborohydride) to generate a diverse array of
secondary and tertiary amines.

o Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion
of the aldehyde into various alkenes, providing a route to extend carbon chains and
introduce new functionalities.

» Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g.,
Grignard or organolithium reagents) to form secondary alcohols, further expanding the
scaffold.

Applications in Drug Discovery and Research
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The title compound is not typically an end-product but rather a high-value intermediate for

accessing more complex molecules with therapeutic potential.

Scaffold for Bioactive Agents: The benzoxazole core is present in compounds with
antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][8][9][10] Researchers
can leverage 6-bromo-benzooxazole-2-carbaldehyde to synthesize novel derivatives for
screening against these and other disease targets.

Fragment-Based Drug Design (FBDD): Due to its relatively small size and functional group
handles, this molecule can be used as a starting fragment in FBDD campaigns. The
fragment can be optimized and grown from the aldehyde position to improve binding affinity
to a protein target.

Chemical Probes and Dyes: The benzoxazole structure is also a component of some
fluorescent dyes and optical brighteners. The reactive aldehyde allows for conjugation to
other molecules, enabling the development of custom chemical probes for biological
imaging.

Safety, Handling, and Storage

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted
in a well-ventilated fume hood. Aromatic aldehydes can be irritants, and brominated organic
compounds should be handled with care.

Storage: To maintain its integrity, 6-bromo-benzooxazole-2-carbaldehyde should be stored
in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.qg.,
argon or nitrogen). This prevents the slow oxidation of the aldehyde group to the carboxylic
acid upon exposure to air.

Conclusion

6-Bromo-benzooxazole-2-carbaldehyde is a compound of significant synthetic utility for

chemists in drug discovery and materials science. Its preparation via a reliable, multi-step

protocol provides access to a versatile building block. The strategic placement of the reactive

aldehyde and the bromine atom on the privileged benzoxazole scaffold offers a wealth of
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opportunities for chemical modification, enabling the rapid generation of diverse molecular
libraries for the discovery of new and potent bioactive agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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